Phenethyl 2-methylbutyrate, also known as Benzyl carbinyl ethyl methyl acetate, is a chemical compound with the formula C2H5CH(CH3)CO2CH2CH2C6H5 . It has a molecular weight of 206.28 .
The IUPAC Standard InChI for Phenethyl 2-methylbutyrate is InChI=1S/C13H18O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 . The structure is available as a 2D Mol file or as a computed 3D SD file .
Phenethyl 2-methylbutyrate has a refractive index of n20/D 1.486 (lit.) and a density of 0.975 g/mL at 25 °C (lit.) .
Phenethyl 2-methylbutyrate can be derived from natural sources such as certain species of mint, including Mentha spicata and Mentha longifolia, where it has been identified as a component of their essential oils . Additionally, it can be synthesized through various chemical processes involving the reaction of phenethyl alcohol with 2-methylbutyric acid.
Phenethyl 2-methylbutyrate can be synthesized through several methods:
The enzymatic synthesis often employs lipases from various sources, which catalyze the transesterification process. For instance, studies have shown that using Candida antarctica lipase B can effectively promote the formation of phenethyl esters under controlled conditions .
The molecular structure of phenethyl 2-methylbutyrate features a phenyl group attached to an ethyl chain, which in turn is connected to a branched butanoate group. Its structure can be depicted as follows:
Phenethyl 2-methylbutyrate participates in various chemical reactions typical of esters:
The kinetics of these reactions can vary significantly based on temperature, pH, and the presence of catalysts. Enzymatic methods tend to provide higher specificity and lower energy requirements compared to traditional chemical approaches.
The mechanism of action for phenethyl 2-methylbutyrate primarily revolves around its role as a flavoring and fragrance agent. When utilized in formulations:
Research indicates that compounds like phenethyl 2-methylbutyrate can significantly influence consumer preferences in food products by enhancing sensory attributes .
Relevant data suggest that these properties make phenethyl 2-methylbutyrate suitable for various applications across industries .
Phenethyl 2-methylbutyrate finds extensive use in several fields:
Phenethyl 2-methylbutyrate (CAS 24817-51-4) is defined by the molecular formula C₁₃H₁₈O₂ and a molecular weight of 206.28–206.29 g/mol [2] [3]. Its IUPAC designation, 2-phenylethyl 2-methylbutanoate, reflects its structural configuration: an ester linkage between the 2-phenylethanol moiety and 2-methylbutanoic acid. The compound exists as a clear, colorless to pale yellow liquid with a density of approximately 0.98 g/cm³ and a refractive index ranging from 1.484 to 1.489 [6]. Its high boiling point (230–264°C) contributes to its persistence in fragrance applications [2] [6].
Table 1: Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-Phenylethyl 2-methylbutanoate |
CAS Registry | 24817-51-4 |
Other Synonyms | β-Phenethyl α-methylbutanoate; Benzyl carbinyl ethyl methyl acetate; Rose butanoate [1] [7] |
FEMA Number | 3632 |
JECFA Number | 993 |
The compound is insoluble in water but miscible in ethanol and oils, facilitating its incorporation into hydrophobic matrices [2]. Spectroscopic identifiers include InChIKey KVKKTLBBYFABAZ-UHFFFAOYSA-N
and MDL number MFCD00061557
[3] [6].
Since the early 20th century, phenethyl esters have been integral to synthetic aroma chemistry. Phenethyl 2-methylbutyrate emerged as a cost-effective alternative to natural rose absolutes, prized for its olfactory duality: a dominant fruity-floral character (reminiscent of roses) with underlying herbaceous-oily nuances [2] [5]. Suppliers like Alfrebro and Augustus Oils Ltd. pioneered its commercial production, leveraging esterification technologies to meet growing demand from perfumery and flavor sectors [1].
The compound’s sensory profile—described as "sweet floral fruity odour with a warm, oily-herbaceous undertone" [2]—enabled novel accords in consumer products. Its adoption accelerated with mid-20th century trends toward synthetic aroma chemicals, driven by supply chain volatility in natural extracts. By the 1980s, manufacturers like Fleurchem and Penta offered both synthetic and "natural" grades (derived via enzymatic catalysis) [1] [5], reflecting industry shifts toward natural labeling.
This ester holds significant regulatory approvals:
Table 2: Regulatory Approvals and Specifications
Authority | Identifier | Specification Requirements |
---|---|---|
FEMA | 3632 | Use according to GMP in foods |
JECFA | 993 | Assay ≥95%; acid value ≤2; specific gravity 0.974–0.980 [2] |
COE | 10883 | Adopted for flavor use |
EU ECHA | 100.076.056 | Registered under CLP inventory [4] |
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